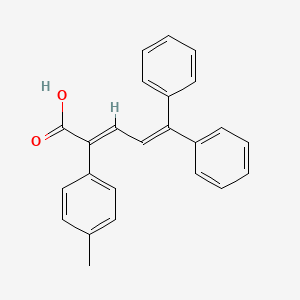
(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid is an organic compound characterized by its unique structure, which includes a propenylidene group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid typically involves the reaction of 4-methylbenzeneacetic acid with 3,3-diphenyl-2-propenylidene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The phenyl rings and the propenylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties.
Methylammonium lead halides:
Uniqueness
(E)-alpha-(3,3-Diphenyl-2-propenylidene)-4-methylbenzeneacetic acid is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
75226-89-0 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2E)-2-(4-methylphenyl)-5,5-diphenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C24H20O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17H,1H3,(H,25,26)/b23-17+ |
InChI Key |
UMXVVCXDMHGELF-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















